![molecular formula C7H6ClN3 B2636067 1-Azido-3-(chloromethyl)benzene CAS No. 120692-80-0](/img/structure/B2636067.png)
1-Azido-3-(chloromethyl)benzene
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Overview
Description
1-Azido-3-(chloromethyl)benzene, also known as ACMB, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of benzene and has a molecular weight of 171.56 g/mol. ACMB is a highly reactive compound that can be synthesized through various methods, and its mechanism of action is well-understood.
Scientific Research Applications
Synthesis of Various Heterocycles
1-Azido-3-(chloromethyl)benzene can be used in the synthesis of various heterocycles . Organic azides are often used in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
Cross-Linkers in Material Sciences
Organic azides, including 1-Azido-3-(chloromethyl)benzene, can act as cross-linkers in material sciences . They can produce highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices .
Use in Energetic Materials
The propensity of organic azides to release nitrogen by thermal activation or photolysis makes them interesting as highly energetic materials . This scission reaction is accompanied with a considerable output of energy .
Use in Polymer-Based Devices
Organic azides can be used to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
Use in Thermosets
Organic azides can be used in thermosets, which are polymers that are irreversibly hardened . In most cases, organic azides with multiple azide functions are employed which can either be small molecules or oligo- and polymers .
Synthesis of 1,5-Disubstituted-1H-1,2,3-Triazole
1-Azido-3-(chloromethyl)benzene can be used in the synthesis of 1,5-disubstituted-1H-1,2,3-triazole . This is a type of heterocyclic compound that has a wide range of applications in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
Azides are known to react with terminal alkynes in a process called the azide-alkyne huisgen cycloaddition . This reaction forms 1,2,3-triazoles, which are heterocyclic compounds .
Mode of Action
The mode of action of 1-Azido-3-(chloromethyl)benzene involves its azide group. Azides are known to undergo reactions such as reduction and free-radical bromination . In the case of reduction, azides can be reduced to amines . In free-radical bromination, a glycosyl azide can produce the corresponding N-bromoglycosylimine .
Biochemical Pathways
The formation of 1,2,3-triazoles through the azide-alkyne huisgen cycloaddition can potentially affect various biochemical pathways, given the wide range of biological activities exhibited by triazoles .
Result of Action
The products of its reactions, such as amines and 1,2,3-triazoles, can have various effects depending on their specific structures and the context of their formation .
properties
IUPAC Name |
1-azido-3-(chloromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKGMXNGHRHHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-3-(chloromethyl)benzene | |
CAS RN |
120692-80-0 |
Source
|
Record name | 1-azido-3-(chloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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